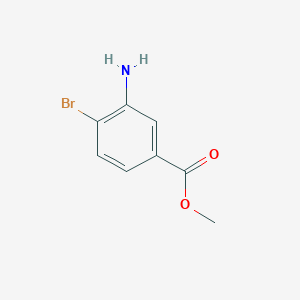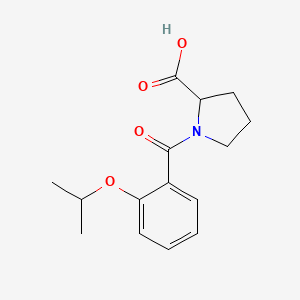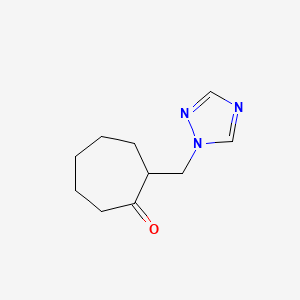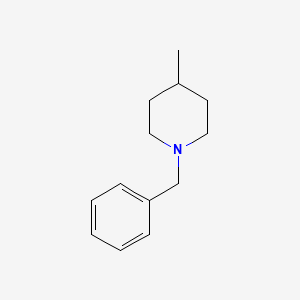![molecular formula C11H8N2O2S B1308342 2-[(4-Nitrophenyl)sulfanyl]pyridine CAS No. 73322-01-7](/img/structure/B1308342.png)
2-[(4-Nitrophenyl)sulfanyl]pyridine
Vue d'ensemble
Description
2-[(4-Nitrophenyl)sulfanyl]pyridine, commonly referred to as 2-NSP, is a novel heterocyclic compound that has been used in a variety of scientific research applications. It has been studied in depth for its biochemical and physiological effects, and its potential to be used as a tool in laboratory experiments.
Applications De Recherche Scientifique
Modification of Electrophilic Centers
The electrophilic centers of compounds like O-4-nitrophenyl X-substituted thionobenzoates can be modified using pyridines, including derivatives of 2-[(4-Nitrophenyl)sulfanyl]pyridine. This modification influences the reaction mechanism and kinetics, as observed in a study on 4-nitrophenyl benzoate and its thionobenzoate analogs (Um et al., 2006).
Synthesis of Transparent Polyimides
Transparent polyimides with high refractive indices and small birefringences have been synthesized using thiophenyl-substituted benzidines. These materials, derived from reactions involving (4-nitrophenyl)sulfanyl compounds, demonstrate good thermomechanical stability and potential applications in electronics and optics (Tapaswi et al., 2015).
Formation of Bis(tetraphenylantimony) Pyridine-Dicarboxylate
In reactions with pentaphenylantimony, pyridine dicarboxylic acids form compounds like bis(tetraphenylantimony) pyridine-dicarboxylate. These reactions demonstrate the utility of (4-nitrophenyl)sulfanyl derivatives in synthesizing structurally unique organoantimony compounds (Gubanova et al., 2020).
Development of Nitrogen-Rich Polymers
Nitrogen-rich polymers, potentially useful for solar fuel cell applications, have been synthesized from monomers like 2,4,6-tris(4-nitrophenyl)pyridine. These materials demonstrate promising thermal stability and unique electronic properties (Prakash et al., 2017).
Synthesis of Heterocyclic Compounds
Compounds containing the this compound moiety have been used in the synthesis of various heterocyclic compounds, demonstrating a wide spectrum of potential biological activities. This highlights their significance in pharmaceutical research (Bassyouni & Fathalla, 2013).
Drug Development Applications
Pyridine-SF4-isoxazolines, featuring (4-nitrophenyl)sulfanyl derivatives, have been synthesized for potential applications in drug development. The unique properties of these compounds, such as the SF4 linkers, offer new avenues for medicinal chemistry (Maruno et al., 2022).
Synthesis of Pyridine and Fused Azolo- and Azinopyridine Derivatives
Pyridine derivatives, including those utilizing the (4-nitrophenyl)sulfanyl group, have been synthesized, demonstrating the versatility of this functional group in creating novel heterocyclic structures with potential applications in various fields of chemistry (Elneairy et al., 2010).
Green-Emitting Iridium(III) Complexes
Green-emitting iridium(III) complexes, containing (4-nitrophenyl)sulfanyl-functionalized ligands, have been developed. These complexes exhibit high photoluminescence quantum yields and potential applications in optoelectronics and display technologies (Constable et al., 2014).
Propriétés
IUPAC Name |
2-(4-nitrophenyl)sulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c14-13(15)9-4-6-10(7-5-9)16-11-3-1-2-8-12-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPZSPAIKGULRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398802 | |
| Record name | 2-[(4-nitrophenyl)sulfanyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73322-01-7 | |
| Record name | 2-[(4-nitrophenyl)sulfanyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)







